4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL-
Overview
Description
4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- is a heterocyclic compound that features both isoquinoline and piperidine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isoquinoline derivatives with piperidine derivatives in the presence of a suitable catalyst. For example, the cyclization can be achieved using a copper(I) catalyst in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of high-throughput screening to optimize reaction conditions. These methods aim to maximize yield and purity while minimizing the formation of by-products and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of dyes and pigments due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure lacking the piperidine ring.
1-Methylpiperidine: Lacks the isoquinoline moiety.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different pharmacological properties.
Uniqueness
4-PIPERIDINOL,4-(1-ISOQUINOLINYL)-1-METHYL- is unique due to the combination of isoquinoline and piperidine rings in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities. Its structure also provides a versatile scaffold for the development of new pharmacologically active compounds.
Properties
CAS No. |
62370-77-8 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-isoquinolin-1-yl-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C15H18N2O/c1-17-10-7-15(18,8-11-17)14-13-5-3-2-4-12(13)6-9-16-14/h2-6,9,18H,7-8,10-11H2,1H3 |
InChI Key |
BRXZOGDDQSQRFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=NC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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